![molecular formula C7H9N3O B1374734 N-(pyridazin-3-ylmethyl)acetamide CAS No. 1699949-28-4](/img/structure/B1374734.png)
N-(pyridazin-3-ylmethyl)acetamide
Overview
Description
“N-(pyridazin-3-ylmethyl)acetamide” is a chemical compound with the molecular formula C7H9N3O . It is also known as 1-(pyridazin-3-ylmethyl)acetamide.
Molecular Structure Analysis
The InChI code for “N-(pyridazin-3-ylmethyl)acetamide” is 1S/C7H9N3O/c1-6(11)8-5-7-3-2-4-9-10-7/h2-4H,5H2,1H3,(H,8,11) . The molecular weight of the compound is 151.17 g/mol .Physical And Chemical Properties Analysis
“N-(pyridazin-3-ylmethyl)acetamide” has a molecular weight of 151.17 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Antimicrobial Activity
N-(pyridazin-3-ylmethyl)acetamide: derivatives have been identified to exhibit significant antimicrobial properties. These compounds can be synthesized to target a wide range of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .
Antidepressant Properties
The pyridazine scaffold, which includes N-(pyridazin-3-ylmethyl)acetamide , is known to possess antidepressant effects. This makes it a potential candidate for the synthesis of novel antidepressant drugs that could offer an alternative to existing treatments .
Anticancer Potential
Research has indicated that pyridazine derivatives can play a role in cancer treatmentN-(pyridazin-3-ylmethyl)acetamide may be used to design compounds that can inhibit the growth of cancer cells or enhance the efficacy of existing chemotherapy agents .
Antiplatelet Activity
The pyridazine ring is a core structure in some antiplatelet drugs. Derivatives of N-(pyridazin-3-ylmethyl)acetamide could be synthesized to develop new medications that prevent blood clots, reducing the risk of heart attacks and strokes .
Antiulcer Applications
Compounds with the pyridazine moiety, such as N-(pyridazin-3-ylmethyl)acetamide , have shown promise in the treatment of ulcers. They may contribute to the creation of drugs that protect the stomach lining or reduce gastric acid secretion .
Herbicidal Properties
Pyridazine derivatives are also utilized in the agricultural sector as herbicides. The structural flexibility of N-(pyridazin-3-ylmethyl)acetamide allows for the synthesis of herbicidal agents that can control weed growth effectively .
Wound Healing Enhancement
Recent studies have demonstrated the positive effects of pyridazine derivatives on the wound healing processN-(pyridazin-3-ylmethyl)acetamide could be involved in the synthesis of compounds that promote tissue regeneration and repair .
properties
IUPAC Name |
N-(pyridazin-3-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6(11)8-5-7-3-2-4-9-10-7/h2-4H,5H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJUESWABAFHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridazin-3-ylmethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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